C23H25IN2O5
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves several steps. One common method includes the reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidine derivative. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium iodide or silver nitrate.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in disrupting cellular processes critical for the survival and proliferation of certain pathogens or cancer cells .
Comparison with Similar Compounds
Ethyl 4-(3-iodo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:
- Ethyl 4-(3-chloro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 4-(3-bromo-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Ethyl 4-(3-fluoro-4-isopropoxy-5-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The iodine atom in the original compound imparts unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .
Properties
Molecular Formula |
C23H25IN2O5 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[3-(4-methoxy-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)prop-2-ynoxy]benzenecarboximidate;hydroiodide |
InChI |
InChI=1S/C23H24N2O5.HI/c1-25(2)11-10-15-13-19-21(30-14-29-19)22(27-3)20(15)17(25)8-6-12-28-18-9-5-4-7-16(18)23(24)26;/h4-5,7,9,13,17H,10-12,14H2,1-3H3,(H-,24,26);1H |
InChI Key |
WZXJKWSWTCGCOP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C#CCOC4=CC=CC=C4C(=N)[O-])OC)OCO3)C.I |
Origin of Product |
United States |
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